2,5-Bis(bromomethyl)terephthalonitrile

説明

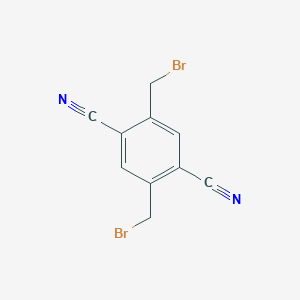

Structure

2D Structure

特性

IUPAC Name |

2,5-bis(bromomethyl)benzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-3-7-1-9(5-13)8(4-12)2-10(7)6-14/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVXNROAOGBZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)CBr)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624049 | |

| Record name | 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64746-04-9 | |

| Record name | 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Standard NBS/AIBN Protocol

The most widely reported method involves radical bromination of 2,5-dimethylterephthalonitrile (CAS 39095-25-5) using NBS and AIBN in carbon tetrachloride (CCl₄). In a representative procedure, 2.3 g of 2,5-dimethylterephthalonitrile (10.0 mmol) reacts with NBS (22.0 mmol) and AIBN (0.5 mmol) in 100 mL CCl₄ under argon at 80°C for 16 hours. Post-reaction, the mixture is filtered, washed with CCl₄, and concentrated to a brown-red oil. Ethanol-assisted crystallization followed by silica gel chromatography (n-hexane/ethyl acetate, 12:1) yields 31.6% (0.98 g) of pure product.

Modified Reaction Conditions

A scaled-down variant reduced the reaction time to 1 hour at 75°C, yielding 0.57 g of crude product. However, this method required additional purification via methanol crystallization and silica gel chromatography, highlighting the trade-off between speed and efficiency.

Bromination with Elemental Bromine

Direct Bromine Addition

An alternative approach employs elemental bromine in dichloromethane (DCM). Combining 2.0 g of 2,5-dimethylterephthalonitrile (12.8 mmol) with 1.9 mL bromine (38.4 mmol) in DCM at 60°C for 24 hours achieves a 27.5% yield (1.1 g). After quenching with water and adjusting to pH 10 using NaOH, the organic layer is extracted, concentrated, and purified via hexane column chromatography.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the two primary bromination strategies:

Yield Optimization Strategies

-

Catalyst Loading : Increasing AIBN from 0.2 to 0.5 equiv improves radical initiation, enhancing bromine atom transfer efficiency.

-

Solvent Selection : CCl₄’s high boiling point (76.7°C) facilitates reflux, whereas DCM’s lower boiling point (39.6°C) necessitates pressurized reactors for prolonged heating.

化学反応の分析

Types of Reactions

2,5-Bis(bromomethyl)terephthalonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution Products: Depending on the nucleophile, products like azides, thiols, or ethers are formed.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Primary amines.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHBrN

- Molecular Weight : 313.98 g/mol

- Physical Form : Solid

- Storage Conditions : Inert atmosphere at 2-8°C

The compound features two bromomethyl groups attached to a terephthalonitrile framework, which enhances its reactivity and versatility in chemical transformations.

Organic Synthesis

2,5-Bis(bromomethyl)terephthalonitrile serves as a versatile intermediate in organic synthesis. Its bromomethyl groups allow for various nucleophilic substitutions, making it useful in synthesizing more complex organic molecules.

Case Study: Synthesis of Functionalized Aromatic Compounds

In a study focused on the synthesis of functionalized aromatic compounds, this compound was reacted with various nucleophiles under controlled conditions to produce substituted derivatives. The reactions were conducted using solvents such as dichloromethane and methanol, yielding products with high purity after purification through column chromatography.

Dye Chemistry

The compound is instrumental in the development of specialized dyes due to its ability to absorb and emit light at specific wavelengths. The presence of the nitrile groups enhances the electron-withdrawing properties, which is crucial for dye performance.

Case Study: Development of Fluorescent Dyes

Research has demonstrated that when this compound is incorporated into dye structures, it significantly improves fluorescence properties. For instance, a series of fluorescent dyes were synthesized by reacting this compound with various amines and carboxylic acids, resulting in dyes with enhanced stability and brightness.

Polymer Chemistry

This compound is also utilized in polymer chemistry as a building block for creating polyfunctional polymers. Its reactive bromomethyl groups facilitate cross-linking processes that are essential for producing thermosetting plastics and resins.

Case Study: Synthesis of Cross-linked Polymers

In a project aimed at developing high-performance materials, researchers used this compound to create cross-linked polymer networks. The resulting materials exhibited improved mechanical properties and thermal stability compared to conventional polymers.

Medicinal Chemistry

Emerging research indicates potential applications of this compound in medicinal chemistry. Its structural characteristics may allow for the development of novel pharmaceuticals targeting specific biological pathways.

Case Study: Anticancer Agents

A preliminary study explored the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, showing promising cytotoxic effects that warrant further investigation.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Versatile reactivity |

| Dye Chemistry | Development of fluorescent dyes | Enhanced stability and brightness |

| Polymer Chemistry | Building block for cross-linking | Improved mechanical properties |

| Medicinal Chemistry | Potential anticancer agents | Promising cytotoxic effects |

作用機序

The mechanism of action of 2,5-Bis(bromomethyl)terephthalonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological interactions .

類似化合物との比較

Table 1: Key Properties of this compound and Analogues

Physical Properties and Solubility

Solubility Trends :

Brominated compounds (e.g., this compound, 2,5-dibromo-p-xylene) exhibit low aqueous solubility due to hydrophobicity. In contrast, 2,5-bis[(2-ethylhexyl)oxy]terephthalonitrile’s long alkyl chains enhance solubility in organic solvents, favoring its use in photovoltaic layers .Molecular Weight and Applications :

Higher molecular weight derivatives (e.g., 384.55 g/mol for the ethylhexyloxy analogue) are preferred in bulk heterojunction solar cells, whereas lower-weight bromomethyl variants are suited for solution-phase sensor synthesis .

Application-Specific Comparisons

Sensing vs. Electronics :

this compound’s reactivity enables precise functionalization for selective Hg²⁺ detection, whereas its ethylhexyloxy counterpart’s extended conjugation and solubility optimize charge transport in organic electronics .- Polymer Compatibility: Unlike 1,4-Bis(diethylphosphorylmethyl)-2,5-dicyanobenzene (), which integrates phosphoryl groups for metal coordination, this compound-derived polymers prioritize covalent bonding, enhancing stability in sensor matrices .

Limitations and Trade-offs

Stability Concerns :

The bromomethyl groups in this compound may hydrolyze under prolonged storage, necessitating careful handling. In contrast, the dimethyl and ethylhexyloxy analogues exhibit superior shelf stability .Selectivity in Sensing : While this compound-based probes show exceptional Hg²⁺ selectivity (via soft acid-base interactions), they may weakly interact with Ag⁺ or Cu²⁺, requiring structural tuning to minimize cross-reactivity .

生物活性

2,5-Bis(bromomethyl)terephthalonitrile (CAS No. 64746-04-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.98 g/mol. The compound features two bromomethyl groups attached to a terephthalic acid derivative, which contributes to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound is believed to exert its effects through the following mechanisms:

- Antimicrobial Activity : Research indicates that derivatives of terephthalonitrile can exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting vital enzymes .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Fluorescent Imaging : The compound has been investigated as a potential fluorescent probe for imaging applications due to its ability to generate reactive oxygen species (ROS) upon excitation, which can lead to oxidative stress in targeted cells .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | , |

| Anticancer | Induction of apoptosis | , |

| Fluorescent Imaging | Generation of ROS leading to oxidative stress |

Case Study: Anticancer Activity

A study conducted on various derivatives of terephthalonitrile, including this compound, revealed significant cytotoxic effects against human cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The study utilized flow cytometry and caspase activity assays to confirm the apoptotic effects .

Case Study: Antimicrobial Efficacy

In another investigation, this compound was tested against a range of bacterial strains. The results demonstrated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the compound's ability to penetrate bacterial membranes and disrupt cellular integrity .

Applications in Research

The unique properties of this compound make it a valuable compound for various scientific applications:

- Synthesis of Novel Compounds : It serves as a versatile building block for synthesizing more complex organic molecules .

- Development of Imaging Agents : Its potential as a fluorescent probe opens avenues for research in bioimaging and diagnostics .

- Material Science : The compound's reactivity allows it to be incorporated into polymers for enhanced material properties .

Q & A

Q. What are the optimized synthetic routes for 2,5-bis(bromomethyl)terephthalonitrile, and how is its purity validated?

The synthesis of this compound typically involves bromination of precursors like 2,5-dimethyl-terephthalonitrile using bromine or brominating agents under controlled conditions. For example, in a related study, a derivative of terephthalonitrile was synthesized via nucleophilic substitution with a yield of 86%, highlighting the importance of stoichiometric control and reaction time optimization . Purity validation employs techniques such as HPLC, NMR, and elemental analysis. Solubility data (e.g., 576 µM in water for a related compound) can also confirm structural integrity .

Q. How does the solubility of this compound influence its applicability in aqueous-phase reactions?

While direct solubility data for this compound are limited, structurally similar terephthalonitrile derivatives exhibit moderate aqueous solubility (e.g., 576 µM for a sensor compound), enabling applications in biological or environmental systems. Solubility can be enhanced via functionalization with polar groups (e.g., hydroxyl or thiol moieties) .

Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?

Key methods include:

- UV-Vis spectroscopy : To monitor electronic transitions and ligand-metal interactions (e.g., Hg²⁺ binding in sensor applications) .

- Fluorescence spectroscopy : For studying excited-state behavior, particularly in two-photon excitation systems .

- NMR and FT-IR : To confirm bromomethyl group substitution and nitrile functionality .

Advanced Research Questions

Q. What mechanistic insights explain the selective binding of Hg²⁺ by terephthalonitrile-based probes?

Selectivity arises from soft acid-base interactions between Hg²⁺ (a soft acid) and sulfur/nitrile groups (soft bases). For example, a derivative with thioether and nitrile motifs showed >90% selectivity for Hg²⁺ over Ag⁺, Cu²⁺, and Pb²⁺. This is attributed to the optimal geometry and electron density of the ligand, as confirmed by DFT calculations .

Q. How can this compound be integrated into polymer frameworks for advanced material applications?

This compound serves as a crosslinker or monomer in polymers. For instance, its analog was used in ATRAP (atom transfer radical addition polymerization) to synthesize oligomers with tunable optoelectronic properties. Key parameters include:

- Molar ratio control : To balance branching and linearity.

- Post-polymerization functionalization : E.g., thiol-ene click chemistry for sensor integration .

Q. What safety protocols are essential for handling this compound, given its structural analogs’ hazards?

Based on MSDS data for 1,4-bis(bromomethyl)-2,5-dimethylbenzene (a related compound):

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials . Toxicity studies indicate potential skin/eye corrosion (Category 1B), requiring immediate decontamination .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。